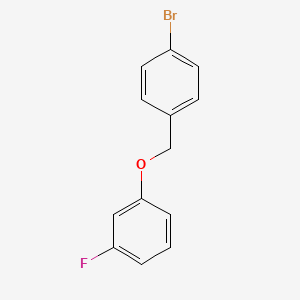

4-Bromobenzyl-(3-fluorophenyl)ether

CAS No.:

Cat. No.: VC13393606

Molecular Formula: C13H10BrFO

Molecular Weight: 281.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrFO |

|---|---|

| Molecular Weight | 281.12 g/mol |

| IUPAC Name | 1-bromo-4-[(3-fluorophenoxy)methyl]benzene |

| Standard InChI | InChI=1S/C13H10BrFO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 |

| Standard InChI Key | KGDAXAUSHKYGSG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and IUPAC Nomenclature

The compound’s systematic name, 1-bromo-4-[(3-fluorophenoxy)methyl]benzene, reflects its bifunctional aromatic structure. The benzyl group at the 4-position bears a bromine atom, while the phenoxy group incorporates a fluorine atom at the 3-position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| CAS Registry Number | Not publicly disclosed |

X-ray crystallography of analogous fluoro-bromo ethers reveals planar aromatic rings with bond angles consistent with sp² hybridization . The bromine atom’s steric and electronic effects influence the benzyl ring’s reactivity, while the fluorine atom enhances the phenoxy group’s stability against electrophilic substitution .

Synthesis and Preparation Methods

Conventional Etherification Approach

The primary synthesis route involves nucleophilic substitution between 4-bromobenzyl chloride and 3-fluorophenol under basic conditions. A typical procedure employs potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. The reaction mechanism proceeds via deprotonation of 3-fluorophenol to generate a phenoxide ion, which attacks the electrophilic benzyl chloride carbon:

Yields exceeding 70% are achievable with optimized stoichiometry and reflux conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of fluoro-bromo ethers display distinct splitting patterns. For example:

-

Aromatic protons: Signals between δ 6.7–7.6 ppm, with coupling constants (J) reflecting ortho/meta fluorine effects .

-

Benzyl methylene: A singlet near δ 4.5 ppm for the –OCH₂– group .

¹³C NMR confirms the ether linkage via a peak at δ 70–75 ppm for the methylene carbon, while ¹⁹F NMR shows a singlet near δ -110 ppm for the fluorine substituent .

Mass Spectrometry and X-ray Diffraction

High-resolution mass spectrometry (HRMS) typically exhibits a molecular ion peak at m/z 281.12 (M⁺). X-ray studies of similar compounds reveal monoclinic crystal systems with unit cell parameters comparable to fluorophenyl triazole derivatives (e.g., a = 7.294 Å, b = 12.203 Å) .

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s halogenated structure aligns with bioactive molecules targeting kinase inhibition or antimicrobial activity. Fluorine enhances membrane permeability, while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

Material Science and Organic Electronics

Bromo-fluoro ethers serve as precursors for liquid crystals and conductive polymers, leveraging their aromatic rigidity and halogen-mediated π-stacking .

Environmental and Toxicological Studies

While toxicity data for 4-bromobenzyl-(3-fluorophenyl)ether are scarce, structurally related polybrominated diphenyl ethers (PBDEs) exhibit bioaccumulation potential, necessitating further eco-toxicological assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume